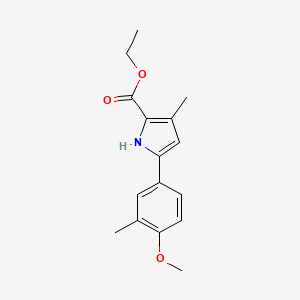
methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is an organic compound with a complex structure that features multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate, a multi-step process is typically employed. Here is an outline of a possible synthetic route:
Step 1: Start with the thiophene-2-carboxylate derivative. This can be prepared via various methods, such as the reaction of thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.
Step 2: Introduce the sulfonamide group by reacting the thiophene-2-carboxylate with an appropriate sulfonyl chloride derivative under basic conditions.
Step 3: Synthesize the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Step 4: Couple the dihydroisoquinoline derivative with the sulfonamide-thiophene intermediate using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to introduce the but-2-yn-1-yl linker.
Industrial Production Methods
On an industrial scale, the synthesis of such a complex molecule would require optimization for yield and cost-efficiency. Continuous flow reactors might be utilized to improve reaction times and control reaction conditions precisely. Each step would be subject to extensive quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate undergoes several types of reactions:
Oxidation: Potentially at the thiophene ring or the dihydroisoquinoline moiety.
Reduction: Mainly focused on the alkyne group, converting it into an alkene or alkane.
Substitution: Both nucleophilic and electrophilic substitutions can occur at various positions depending on the reaction conditions.
Common Reagents and Conditions
Typical reagents might include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum for coupling reactions.
Major Products Formed from These Reactions
The products of these reactions would vary widely. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential to form complex molecular architectures. It serves as a building block for synthesizing other biologically active molecules.
Biology
Biologically, it may interact with various enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers might investigate its potential therapeutic effects, particularly its ability to modulate biological pathways implicated in disease.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in specific reactions.
Wirkmechanismus
The exact mechanism of action would depend on the biological target. Generally, this compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing specific biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor's activity, leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparing it with similar compounds such as other sulfonamide derivatives or dihydroisoquinoline-containing molecules highlights its unique structural features that might confer distinct reactivity or biological activity.
Highlighting its Uniqueness
The presence of the but-2-yn-1-yl linker and the specific arrangement of functional groups make this compound stand out, potentially offering unique interactions with biological targets or reactivity in synthetic chemistry.
List of Similar Compounds
Sulfanilamide
N-(4-aminobut-2-yn-1-yl)sulfonamide
3,4-dihydroisoquinoline derivatives
This detailed article covers the various aspects of methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate. If there's any specific part you'd like to delve deeper into, let me know!
Eigenschaften
IUPAC Name |
methyl 3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-19(22)18-17(9-13-26-18)27(23,24)20-10-4-5-11-21-12-8-15-6-2-3-7-16(15)14-21/h2-3,6-7,9,13,20H,8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCFSIPZMQDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2752810.png)

![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2752820.png)




![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2752827.png)

![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
